4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by its bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4, 2, and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Sulfonation: The sulfonamide group is introduced by reacting the halogenated benzene with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate.
Amidation: The sulfonyl chloride intermediate is then reacted with 2,4,4-trimethylpentan-2-amine to form the final sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Oxidation of the sulfonamide group can lead to sulfonic acids.
Reduction: Reduction can yield amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is studied for its potential as a pharmacophore. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogens can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dichlorobenzene-1-sulfonamide: Lacks the N-(2,4,4-trimethylpentan-2-yl) group, making it less bulky and potentially less selective in biological interactions.
2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
The presence of both bromine and chlorine atoms, along with the bulky N-(2,4,4-trimethylpentan-2-yl) group, makes 4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide unique. These features can enhance its specificity and potency in various applications, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-bromo-2,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrCl2NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-10(16)9(15)6-11(12)17/h6-7,18H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDQMSLJLBMQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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